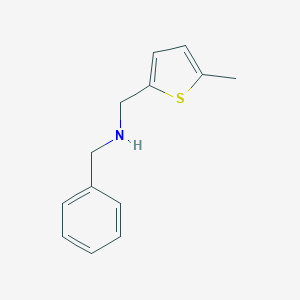

N-benzyl(5-methyl-2-thienyl)methanamine

Description

Properties

Molecular Formula |

C13H15NS |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

N-[(5-methylthiophen-2-yl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C13H15NS/c1-11-7-8-13(15-11)10-14-9-12-5-3-2-4-6-12/h2-8,14H,9-10H2,1H3 |

InChI Key |

IDHYNTVRWLKKAB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(S1)CNCC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(S1)CNCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Benzyl 5 Methyl 2 Thienyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-benzyl(5-methyl-2-thienyl)methanamine

NMR spectroscopy serves as a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

Unidimensional NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two protons of the thiophene (B33073) ring are expected to resonate as doublets, characteristic of their coupling. The methyl protons on the thiophene ring would present as a singlet, likely around δ 2.4 ppm. The two sets of methylene (B1212753) (CH₂) protons, one from the benzyl group and one from the thienylmethyl group, would each appear as singlets, with their exact chemical shifts influenced by the adjacent nitrogen and aromatic systems. A broad singlet corresponding to the N-H proton of the secondary amine is also expected, the position of which can be variable.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the benzyl and 5-methyl-2-thienyl moieties. The aromatic carbons of the phenyl ring would be observed in the typical downfield region of δ 127-140 ppm. The carbons of the thiophene ring would also appear in the aromatic region, with their specific shifts influenced by the methyl and methylene substituents. The methyl carbon is expected at a much higher field, around δ 15 ppm. The two methylene carbons attached to the nitrogen would have characteristic shifts in the δ 40-60 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzyl-CH₂ | ~3.8 | Singlet |

| Thienyl-CH₂ | ~3.9 | Singlet |

| Thiophene-H3 | ~6.6 | Doublet |

| Thiophene-H4 | ~6.8 | Doublet |

| Phenyl-H | 7.2-7.4 | Multiplet |

| Methyl-H | ~2.4 | Singlet |

| NH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Benzyl-CH₂ | ~53 |

| Thienyl-CH₂ | ~46 |

| Thiophene-C2 | ~145 |

| Thiophene-C3 | ~125 |

| Thiophene-C4 | ~124 |

| Thiophene-C5 | ~138 |

| Phenyl-C (ipso) | ~140 |

| Phenyl-C (aromatic) | 127-129 |

| Methyl-C | ~15 |

Multidimensional NMR (e.g., gCOSY) for Comprehensive Structural Assignment

To unambiguously assign the proton signals and confirm the connectivity within the this compound molecule, two-dimensional NMR techniques such as Gradient Correlation Spectroscopy (gCOSY) are employed.

A gCOSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, the most informative correlation would be the cross-peak observed between the two protons on the thiophene ring, confirming their ortho relationship. While the methylene and methyl protons are expected to be singlets in the ¹H NMR spectrum and thus would not show COSY correlations, this technique is invaluable for confirming the assignments of the aromatic protons within the benzyl group and for distinguishing the thiophene protons from other signals in the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of the compound is C₁₃H₁₅NS, giving it a molecular weight of approximately 217.33 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. A prominent fragmentation pattern for N-benzyl amines is the cleavage of the benzylic C-N bond. This would lead to the formation of a stable benzyl cation or a tropylium ion at m/z 91, which is often the base peak in the spectrum. The other fragment would be the (5-methyl-2-thienyl)methanamine radical cation. Another likely fragmentation would involve the loss of the 5-methyl-2-thienylmethyl group, resulting in a fragment corresponding to the N-benzylaminomethyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 217 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl/Tropylium cation) |

| 126 | [M - C₇H₇]⁺ |

| 110 | [C₆H₈NS]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum would display absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected absorptions include a moderate to weak band in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic rings (benzyl and thiophene) would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ range. The presence of the thiophene ring may also give rise to characteristic C-S stretching bands.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine |

| >3000 | Aromatic C-H Stretch | Benzyl, Thiophene |

| <3000 | Aliphatic C-H Stretch | CH₂, CH₃ |

| 1450-1600 | C=C Stretch | Aromatic Rings |

| 1000-1250 | C-N Stretch | Amine |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the definitive method. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

The crystal structure would confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding involving the secondary amine N-H group, which could play a crucial role in the packing of the molecules in the solid state. Analysis of the crystal structure of derivatives of this compound would also be valuable in understanding how modifications to the core structure affect its solid-state packing and conformation.

Computational and Theoretical Investigations of N Benzyl 5 Methyl 2 Thienyl Methanamine

Quantum Chemical Studies on N-benzyl(5-methyl-2-thienyl)methanamine Molecular Structure and Electronic Properties

Quantum chemical studies are central to elucidating the intrinsic properties of this compound. By solving approximations of the Schrödinger equation, these methods can predict its three-dimensional structure, the distribution of electrons within the molecule, and its spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation of the molecule. The process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) for this purpose. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical) Note: The following data is illustrative of typical results from a DFT calculation and is not based on published experimental values for this specific compound.

| Parameter | Bond/Atoms | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C(thienyl)-CH2 | 1.51 Å |

| Bond Length | N-CH2(thienyl) | 1.47 Å |

| Bond Length | N-CH2(benzyl) | 1.47 Å |

| Bond Length | C(benzyl)-CH2 | 1.51 Å |

| Bond Angle | C(thienyl)-CH2-N | 112.5° |

| Bond Angle | CH2-N-CH2 | 115.0° |

| Dihedral Angle | C(thienyl)-C-N-C(benzyl) | 65.0° |

Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's chemical reactivity and electronic properties. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the nitrogen atom, which possess lone pair electrons. The LUMO would likely be distributed across the aromatic benzyl (B1604629) ring. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. javeriana.edu.co This energy gap is instrumental in predicting how the molecule will participate in charge-transfer interactions. javeriana.edu.co

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) Note: The following data is illustrative of typical results from an FMO analysis and is not based on published experimental values for this specific compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. nih.gov It is highly effective for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. javeriana.edu.co

In an MEP map of this compound, distinct regions of electrostatic potential would be visible.

Negative Potential (Red/Yellow): These electron-rich areas would be concentrated around the electronegative nitrogen and sulfur atoms. The nitrogen lone pair, in particular, would represent a site of strong negative potential, making it a likely center for protonation or attack by electrophiles.

Positive Potential (Blue): These electron-deficient areas are typically found around hydrogen atoms, especially the N-H proton of the amine group, making them susceptible to interaction with nucleophiles.

Neutral Potential (Green): The carbon atoms of the benzyl and thienyl rings would exhibit more neutral potential, though the pi-systems of the rings would create regions of moderate negative potential above and below the plane of the rings.

This analysis provides a clear, three-dimensional picture of the molecule's electronic landscape and its inherent reactivity patterns. nih.govjaveriana.edu.co

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Computational methods are also employed to model the dynamic processes of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Theoretical studies can map out the entire energy landscape of a chemical reaction involving this compound. By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, a complete reaction pathway can be elucidated. A transition state is the highest energy point along the reaction coordinate and its structure is critical for understanding the reaction mechanism.

For instance, in a potential N-alkylation or N-acylation reaction of this compound, computational models could predict the structure of the SN2 transition state. nih.gov These calculations would reveal the bond-forming and bond-breaking processes, such as the approach of an electrophile to the nitrogen atom and the simultaneous departure of a leaving group. The activation energy (the energy difference between the reactants and the transition state) derived from these studies is a direct measure of the reaction's kinetic feasibility.

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org In the context of the N-methylation of this compound, a KIE study could provide definitive evidence about the rate-limiting step of the reaction.

If, for example, a methylating agent like deuterated methyl iodide (CD₃I) is used instead of normal methyl iodide (CH₃I), the reaction rate might change.

A primary KIE would be observed if the C-H bond (or C-D bond) is broken in the rate-determining step.

A secondary KIE occurs when the isotopically substituted bond is not broken but its environment changes between the reactant and the transition state. wikipedia.orgsnnu.edu.cn

For an SN2 N-methylation reaction, a small inverse secondary KIE (kH/kD < 1) might be expected as the carbon of the methyl group rehybridizes from sp³ to a more constrained sp²-like geometry in the transition state. Conversely, a significant primary KIE (kH/kD > 1) would suggest a different mechanism where C-H bond cleavage is rate-limiting. Such studies, often combining experimental measurements with quantum chemical calculations, are crucial for validating proposed reaction mechanisms. nih.govacs.org

Simulation of Spectroscopic Data for this compound

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the spectroscopic data of molecules like this compound, providing a theoretical counterpart to experimental measurements.

For this compound, a computational approach would involve optimizing the molecular geometry at a suitable level of theory, followed by frequency and NMR shielding calculations. The results would be presented in tables comparing theoretical and experimental values, where available.

Table 1: Representative Theoretical vs. Experimental Spectroscopic Data (Hypothetical for this compound based on similar compounds)

| Spectroscopic Data | Theoretical Value (Calculated) | Experimental Value (Measured) |

| ¹H NMR (ppm) | ||

| Benzyl CH₂ | ~4.0 | Data not available |

| Thienyl CH₂ | ~3.8 | Data not available |

| Methyl H | ~2.4 | Data not available |

| Aromatic H | 7.2-7.5 | Data not available |

| Thienyl H | 6.7-7.0 | Data not available |

| ¹³C NMR (ppm) | ||

| Benzyl CH₂ | ~53 | Data not available |

| Thienyl CH₂ | ~46 | Data not available |

| Methyl C | ~15 | Data not available |

| Aromatic C | 127-140 | Data not available |

| Thienyl C | 124-142 | Data not available |

| FT-IR (cm⁻¹) | ||

| N-H Stretch | ~3350 | Data not available |

| C-H Aromatic Stretch | 3000-3100 | Data not available |

| C-H Aliphatic Stretch | 2850-2950 | Data not available |

| C=C Thiophene Stretch | ~1500 | Data not available |

Electron Transfer Dynamics in Thienyl-Amine Donor-Acceptor Systems

The combination of an electron-donating amine group and a π-conjugated thienyl moiety suggests that this compound could be part of a donor-acceptor system, which is fundamental for various applications in materials science. The dynamics of electron transfer in such systems can be investigated using computational methods.

Theoretical studies on donor-acceptor systems often employ time-dependent density functional theory (TD-DFT) to simulate the electron transfer process in real-time. researchgate.net These simulations can elucidate the pathways and probabilities of electron transfer between donor and acceptor fragments. researchgate.net For thienyl-amine systems, the amine group typically acts as the electron donor, while the thienyl ring can act as a π-bridge or part of the acceptor unit, facilitating charge transfer upon photoexcitation. The efficiency of this intramolecular charge transfer is a key factor in determining the material's properties.

In systems containing a donor and an acceptor linked by a π-conjugated bridge, the rate of electron transfer is influenced by the electronic coupling between the donor and acceptor, the reorganization energy, and the Gibbs free energy change of the reaction. Computational models can quantify these parameters to predict the electron transfer kinetics. For instance, studies on porphyrin-naphthalenediimide dyads, which are complex donor-acceptor systems, have shown that computational models can reproduce the net excited-state dynamics by consistently determining the rates of electron transfer, hole transfer, and charge recombination.

Prediction of Reactivity and Regioselectivity (e.g., Fukui Indices)

The reactivity and regioselectivity of this compound can be predicted using conceptual DFT, with Fukui functions being a key descriptor. Fukui functions indicate the change in electron density at a given point in the molecule when an electron is added or removed, thus identifying the most probable sites for nucleophilic, electrophilic, and radical attack.

While no specific studies on the Fukui functions of this compound were found, research on related molecules like benzyl(3-fluoro-4-morpholinophenyl)carbamate demonstrates the application of this method. nih.gov For this compound, one would expect the nitrogen atom of the amine to be a likely site for electrophilic attack due to its lone pair of electrons. The thienyl and benzyl rings would have specific carbon atoms that are more susceptible to electrophilic or nucleophilic substitution, which can be pinpointed by calculating the Fukui indices. The regioselectivity of reactions such as electrophilic aromatic substitution can be rationalized based on the calculated values of the Fukui function. researchgate.net

Table 2: Hypothetical Fukui Indices for Selected Atoms of this compound

| Atom | f(r)⁺ (for nucleophilic attack) | f(r)⁻ (for electrophilic attack) | f(r)⁰ (for radical attack) |

| N | Low | High | Moderate |

| C(α) of Benzyl | Moderate | Low | Moderate |

| C(α) of Thienyl | Moderate | Low | Moderate |

| C(5) of Thienyl | High | Low | High |

Note: This table is illustrative. The actual values would require specific DFT calculations.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor architectures are known to exhibit significant nonlinear optical (NLO) properties, making them promising candidates for applications in optoelectronics and photonics. This compound possesses a donor (benzylamine) and a π-conjugated system (thienyl), which suggests it may have interesting NLO properties.

Computational chemistry provides a powerful tool for the prediction of NLO properties, such as the first-order hyperpolarizability (β). DFT calculations are commonly used to compute these properties. Studies on various organic molecules containing thienyl moieties have shown that they can possess large hyperpolarizability values. The magnitude of β is influenced by factors such as the extent of π-conjugation, the strength of the donor and acceptor groups, and the degree of intramolecular charge transfer.

For instance, computational studies on N-benzyl 2-methyl-4-nitroaniline (B30703) (a related compound with a strong acceptor group) have highlighted the importance of intermolecular interactions in the solid state, which can lead to an anomalous enhancement of certain tensor components of the second-order NLO susceptibility. Theoretical investigations on other thienyl-containing systems have also demonstrated that the NLO response can be tuned by modifying the molecular structure.

Table 3: Calculated NLO Properties for Representative Donor-Acceptor Molecules

| Molecule | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β_total) (a.u.) |

| Benzyl(3-fluoro-4-morpholinophenyl)carbamate nih.gov | B3LYP/6-311++G(d,p) | 2.8869 | 44.6661 | 207.3537 |

| N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivative researchgate.net | CAM-B3LYP/6-31+G(d,p) | - | ~247 | ~5.66 x 10⁻³⁰ esu |

Note: This table presents data for related molecules to illustrate the type of information obtained from NLO calculations. Specific values for this compound are not available.

Chemical Transformations and Advanced Derivatization of the N Benzyl 5 Methyl 2 Thienyl Methanamine Scaffold

Modification of the Thienyl Moiety in N-benzyl(5-methyl-2-thienyl)methanamine

The thiophene (B33073) ring is a five-membered aromatic heterocycle that is susceptible to a range of chemical modifications, most notably electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the existing substituents on the ring.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609), often reacting under milder conditions. pearson.com The existing methyl group at the C-5 position and the benzylaminomethyl group at the C-2 position both influence the regioselectivity of further substitutions. The methyl group is an activating, ortho-para directing group, while the benzylaminomethyl group is also generally considered to be activating and ortho-directing. In 2,5-disubstituted thiophenes, electrophilic attack typically occurs at one of the vacant β-positions (C-3 or C-4). jcu.edu.auresearchgate.net Given the electronic nature of the substituents in this compound, electrophilic substitution is expected to preferentially occur at the C-3 or C-4 position.

Common electrophilic aromatic substitution reactions that can be applied to the thiophene ring include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. researchgate.nete-bookshelf.de For instance, nitration can be achieved using nitric acid in acetic anhydride (B1165640), while bromination can be carried out with N-bromosuccinimide (NBS) in a suitable solvent. Friedel-Crafts acylation, using an acyl chloride in the presence of a Lewis acid catalyst, would introduce an acyl group onto the ring.

Functionalization at Specific Positions (C-3, C-4) of the Thiophene Ring

Building on the principles of electrophilic aromatic substitution, specific functional groups can be introduced at the C-3 and C-4 positions of the thiophene ring. The directing effects of the existing C-2 and C-5 substituents will guide the incoming electrophile. For 2-alkylthiophenes, bromination with NBS is known to occur selectively at the 5-position first, and if that is blocked, then at the 3-position. jcu.edu.au Therefore, in this compound, halogenation is anticipated to occur at the C-3 or C-4 position.

Metalation followed by electrophilic quench is another powerful strategy for regioselective functionalization. While direct lithiation of the thiophene ring can be complex due to the acidity of multiple protons, the use of specific directing groups or pre-functionalization can achieve high regioselectivity.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety

| Reaction | Reagents and Conditions | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | N-benzyl(3-nitro-5-methyl-2-thienyl)methanamine and/or N-benzyl(4-nitro-5-methyl-2-thienyl)methanamine |

| Bromination | N-Bromosuccinimide (NBS) / CCl₄ or THF | N-benzyl(3-bromo-5-methyl-2-thienyl)methanamine and/or N-benzyl(4-bromo-5-methyl-2-thienyl)methanamine |

| Acylation | Acyl chloride / AlCl₃ (Friedel-Crafts) | N-benzyl(3-acyl-5-methyl-2-thienyl)methanamine and/or N-benzyl(4-acyl-5-methyl-2-thienyl)methanamine |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | N-benzyl(3-formyl-5-methyl-2-thienyl)methanamine and/or N-benzyl(4-formyl-5-methyl-2-thienyl)methanamine |

Chemical Transformations of the Benzyl (B1604629) Moiety in this compound

The benzyl group offers another site for chemical modification, either through reactions on the aromatic ring or at the benzylic methylene (B1212753) bridge.

Regioselective Metalation and Subsequent Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this process, a heteroatom-containing substituent directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryllithium species can then react with a variety of electrophiles. The tertiary amine functionality in this compound can act as a directed metalation group (DMG), facilitating lithiation at the ortho-position (C-2) of the benzyl ring. wikipedia.orgacs.orgresearchgate.net The use of a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA), can effect this transformation. baranlab.org The resulting ortho-lithiated species can be quenched with a wide array of electrophiles to introduce new substituents. researchgate.netmdpi.com

Table 2: Examples of Directed ortho-Metalation and Electrophilic Quench of the Benzyl Moiety

| Electrophile | Reagent | Functional Group Introduced |

|---|---|---|

| Deuterium Oxide | D₂O | Deuterium (-D) |

| Alkyl Halide | R-X | Alkyl (-R) |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehyde/Ketone | R'COR'' | Hydroxyalkyl (-CR'(OH)R'') |

| Silyl Halide | R₃SiCl | Silyl (-SiR₃) |

Halogenation and Introduction of Other Substituents on the Benzyl Ring

While electrophilic aromatic substitution on the benzyl ring is generally less facile than on the thiophene ring, it can be achieved under specific conditions. However, reactions such as chlorination in aqueous media may lead to degradation at the benzylic position rather than ring halogenation. rsc.org More controlled methods, such as palladium-catalyzed C–H activation, have been developed for the ortho-halogenation of substrates containing directing groups like amines or amides. acs.org These modern synthetic methods could potentially be applied to achieve regioselective halogenation of the benzyl ring in this compound.

Reactions at the Central Nitrogen Atom of this compound

The secondary amine nitrogen in the parent compound is a nucleophilic center and can readily participate in a variety of chemical reactions, including N-alkylation and N-acylation.

N-alkylation can be achieved by reacting the amine with an alkyl halide, a process known as the Menschutkin reaction. nih.gov This reaction leads to the formation of a tertiary amine or, with further alkylation, a quaternary ammonium (B1175870) salt. mdpi.comgoogle.comgoogleapis.com The synthesis of quaternary ammonium salts is often carried out by reacting a tertiary amine with an alkyl halide. nih.govresearchgate.net Therefore, this compound can first be N-alkylated to a tertiary amine, which can then be further alkylated to a quaternary ammonium salt.

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. nih.govrsc.orgorganic-chemistry.org This transformation is typically straightforward and can be performed under mild conditions. The resulting amide can serve as a key intermediate for further synthetic manipulations or can itself be the target molecule.

Table 3: Representative Reactions at the Central Nitrogen Atom

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl chloride (CH₃COCl) | Amide |

| Reductive Amination | Formaldehyde / NaBH₃CN | Tertiary Amine (N-methylated) |

| Quaternization | Excess methyl iodide (CH₃I) | Quaternary Ammonium Salt |

N-Alkylation and N-Acylation Reactions

The secondary amine functionality in this compound is a prime site for derivatization through N-alkylation and N-acylation reactions. These reactions introduce alkyl and acyl groups, respectively, onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation reactions of secondary amines like this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the acidic proton. The choice of base and solvent is critical to ensure efficient and selective mono-alkylation, avoiding the potential for over-alkylation to form quaternary ammonium salts. For instance, the use of a mild base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) is a common strategy. Catalytic methods, employing transition metal complexes of iridium or ruthenium, have also been developed for the N-alkylation of amines with alcohols, representing a more atom-economical approach. These catalytic systems often operate under solvent-free conditions and demonstrate high yields for a range of aniline (B41778) derivatives with benzyl alcohols.

N-Acylation introduces an acyl group to the nitrogen atom, forming a more stable amide linkage. This transformation is typically carried out using acylating agents like acyl chlorides or anhydrides, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid. The direct reaction of amines with acetic anhydride has been shown to produce high yields of the corresponding N-acetylated product. These N-acylated derivatives of this compound can exhibit interesting conformational behavior due to restricted rotation around the newly formed amide bond.

A representative table of potential N-alkylation and N-acylation reactions of the parent scaffold is presented below, based on established methodologies for similar secondary amines.

| Reagent | Product | Reaction Type |

| Methyl iodide | N-benzyl-N-methyl(5-methyl-2-thienyl)methanamine | N-Alkylation |

| Benzyl bromide | N,N-dibenzyl(5-methyl-2-thienyl)methanamine | N-Alkylation |

| Acetyl chloride | N-benzyl-N-((5-methyl-2-thienyl)methyl)acetamide | N-Acylation |

| Benzoyl chloride | N-benzyl-N-((5-methyl-2-thienyl)methyl)benzamide | N-Acylation |

Imine Formation and Subsequent Reduction for Diversification

The secondary amine of this compound can be temporarily converted to an imine, which then serves as a versatile intermediate for further diversification. This strategy typically involves an oxidation-addition sequence.

Initially, the secondary amine can be oxidized to the corresponding imine, N-benzylidene(5-methyl-2-thienyl)methanamine. This transformation can be achieved using various oxidizing agents. The resulting imine is an electrophilic species that can react with a wide range of nucleophiles. For instance, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the imine would lead to the formation of a new carbon-carbon bond and, after workup, a tertiary amine with a new substituent at the benzylic carbon.

Alternatively, the parent compound can be envisioned as being formed through the reductive amination of 5-methyl-2-thiophenecarboxaldehyde (B81332) with benzylamine (B48309). This process first involves the formation of an N-benzyl-1-(5-methyl-2-thienyl)methanimine intermediate, which is then reduced in situ to the target secondary amine. This reductive amination pathway is a powerful tool for generating a library of analogues by varying either the aldehyde or the primary amine component. The reduction of the intermediate imine can be accomplished using various reducing agents, including sodium borohydride (B1222165) or catalytic hydrogenation.

The diversification potential of this approach is highlighted in the following table:

| Aldehyde | Amine | Reducing Agent | Product |

| 5-methyl-2-thiophenecarboxaldehyde | Benzylamine | NaBH4 | This compound |

| Benzaldehyde (B42025) | (5-methyl-2-thienyl)methanamine | H2, Pd/C | This compound |

| 5-methyl-2-thiophenecarboxaldehyde | 4-methoxybenzylamine | NaBH4 | N-(4-methoxybenzyl)(5-methyl-2-thienyl)methanamine |

Tandem Derivatization Reactions Under Electrochemical Conditions

Electrochemical methods offer a green and efficient alternative for the derivatization of organic molecules, often allowing for unique transformations under mild conditions. For this compound, electrochemical approaches can be envisioned for tandem derivatization reactions.

One potential electrochemical strategy involves the oxidative activation of the N-benzyl group. Anodic oxidation can lead to the formation of a nitrogen-centered radical cation, which can then undergo further reactions. For example, in the presence of a suitable nucleophile, a tandem reaction could be initiated where the initial oxidation is followed by a bond-forming event. Electrochemical methods have been developed for the cleavage of the benzyl C-N bond, which proceeds through a single-electron oxidation process at the anode.

Cross-Coupling and Annulation Strategies for Expanded Chemical Architectures

The this compound scaffold can be significantly elaborated through cross-coupling and annulation reactions, allowing for the construction of expanded and more complex chemical architectures. These strategies are fundamental in modern organic synthesis for creating novel molecular frameworks.

Cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the this compound scaffold would first need to be functionalized with a suitable handle, such as a halide or a boronic acid derivative, on either the thiophene or the benzyl ring. For instance, if a bromo-substituted derivative of the scaffold were available, it could undergo palladium-catalyzed cross-coupling with a variety of partners. Studies have shown the successful cross-coupling of aryl bromides with thienyl aluminum reagents, providing a route to biaryl compounds. Similarly, Ni-catalyzed reductive cross-couplings of benzyl electrophiles have been investigated, suggesting pathways for coupling at the benzylic position.

Annulation reactions involve the formation of a new ring onto an existing scaffold. For the this compound core, annulation strategies could be employed to build fused heterocyclic systems. For example, if the thiophene ring were appropriately functionalized with reactive groups, it could participate in annulation cascades to form thienopyridines or other fused systems. Catalytic annulation reactions are a cornerstone of modern synthesis, enabling the efficient construction of complex cyclic and heterocyclic frameworks. While specific examples involving this compound are not documented, the principles of annulation chemistry suggest that derivatives of this scaffold could serve as valuable precursors for novel polycyclic compounds.

The table below illustrates hypothetical cross-coupling reactions based on a halogenated derivative of the parent compound.

| Halogenated Substrate | Coupling Partner | Reaction Type |

| N-benzyl(5-bromo-2-thienyl)methanamine | Phenylboronic acid | Suzuki Coupling |

| N-(4-bromobenzyl)(5-methyl-2-thienyl)methanamine | Styrene | Heck Coupling |

| N-benzyl(5-iodo-2-thienyl)methanamine | Phenylacetylene | Sonogashira Coupling |

Reductive Cleavage Reactions for this compound Derivatives

The N-benzyl group in this compound and its derivatives often serves as a protecting group for the secondary amine. Its removal, typically through reductive cleavage, is a crucial step in many synthetic sequences to liberate the free secondary amine for further functionalization or to reveal the final target molecule.

A common method for N-debenzylation is catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This method is generally clean and efficient. However, the conditions can sometimes lead to the reduction of other functional groups, such as the thiophene ring, requiring careful optimization of the reaction conditions.

Alternative methods for reductive cleavage of the N-benzyl bond that avoid the use of hydrogen gas have also been developed. These can be particularly useful when dealing with substrates that are sensitive to hydrogenation. For example, transfer hydrogenation using a hydrogen donor like ammonium formate (B1220265) in the presence of a palladium catalyst is a milder alternative. Additionally, dissolving metal reductions, such as using sodium in liquid ammonia, can be effective, although these conditions are often harsh and may not be compatible with all functional groups. More recently, methods for the selective oxidative debenzylation of tertiary N-benzyl amines have been explored.

Investigation of Reaction Kinetics and Thermodynamics for this compound Transformations

Reaction kinetics studies would focus on determining the rate of a particular transformation, the order of the reaction with respect to each reactant, and the activation energy. For instance, in the N-alkylation of the parent amine, a kinetic study could reveal whether the reaction follows a second-order rate law, as is typical for SN2 reactions. Real-time monitoring techniques, such as NMR spectroscopy, can be employed to track the concentrations of reactants and products over time, allowing for the determination of rate constants. Such studies can also elucidate the influence of temperature, catalyst loading, and substrate concentration on the reaction rate.

Thermodynamic investigations would provide information on the energy changes associated with a reaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the transformation. These parameters determine the position of the equilibrium and the spontaneity of a reaction. For example, in the formation of an imine from this compound, computational methods like Density Functional Theory (DFT) could be used to calculate the thermodynamic parameters. Such calculations can help predict whether a reaction is likely to be enthalpically or entropically driven and how changes in temperature will affect the equilibrium. For instance, the formation of an imine from an amine and an aldehyde is often an equilibrium process where the removal of water drives the reaction to completion. Understanding the thermodynamics of this equilibrium is crucial for optimizing the reaction conditions.

Advanced Applications and Materials Science Perspectives of N Benzyl 5 Methyl 2 Thienyl Methanamine

Utilization as Key Intermediates in Complex Organic Synthesis

N-benzyl(5-methyl-2-thienyl)methanamine serves as a valuable precursor and key intermediate in the synthesis of more complex heterocyclic systems, particularly fused pyrimidine compounds like thieno[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry as they are structural analogs of purines and exhibit a wide range of biological activities. researchgate.net The synthesis of these complex molecules often involves the construction of the thienopyrimidine ring system, which can be achieved through various multi-step sequences. rsc.org

The general synthetic utility of aminothiophene derivatives is well-established. For instance, a common strategy involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base to form 4-oxo-thieno[2,3-d]pyrimidines. nih.gov Subsequently, these intermediates can be chlorinated and then reacted with various amines, such as this compound, via nucleophilic substitution to yield a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines. nih.gov

Another synthetic route involves the condensation of 2-aminothiophene derivatives with isothiocyanates, followed by cyclization to produce 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. mdpi.com Furthermore, carbamate derivatives of aminothiophenes can be fused with benzylamines at high temperatures (e.g., 230-240 °C) to afford dione derivatives of the thieno[2,3-d]pyrimidine system. mdpi.com These examples highlight the role of the primary or secondary amine functionality attached to the thiophene (B33073) ring as a critical reaction site for building complex, fused heterocyclic scaffolds.

Conclusion and Future Academic Research Directions for N Benzyl 5 Methyl 2 Thienyl Methanamine

Synthesis and Characterization Advancements

Currently, there are no documented synthesis routes or characterization data for N-benzyl(5-methyl-2-thienyl)methanamine in scientific literature. Future research would first need to establish a reliable and efficient method for its synthesis. This would likely involve the reductive amination of 5-methyl-2-thiophenecarboxaldehyde (B81332) with benzylamine (B48309) or a related synthetic strategy. Following a successful synthesis, comprehensive characterization would be necessary, employing techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure and confirming the connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Elemental Analysis: To determine the empirical formula of the compound.

Once these fundamental data are established, they can be compiled into a detailed characterization table.

Table 1: Hypothetical Characterization Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl (B1604629), methyl, and thienyl protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared Spectroscopy | Absorption bands for N-H, C-H (aromatic and aliphatic), and C=C bonds. |

Opportunities in Computational and Theoretical Chemistry

In the absence of experimental data, computational and theoretical chemistry present a valuable starting point for investigating this compound. Density Functional Theory (DFT) calculations could be employed to predict:

Molecular Geometry: The optimized 3D structure of the molecule.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into its reactivity.

Spectroscopic Properties: Predicted NMR and IR spectra that could aid in the analysis of future experimental data.

Potential Reactivity: Mapping the electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack.

These theoretical studies would provide a foundational understanding of the molecule's intrinsic properties and could guide future experimental work.

Emerging Areas in Non-Biological Applications and Materials Science

Given the structural motifs present in this compound—a thiophene (B33073) ring known for its electronic properties and a benzyl group—one could hypothesize potential applications in materials science. Thiophene-containing compounds are often explored as:

Organic Semiconductors: For use in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

Corrosion Inhibitors: The sulfur and nitrogen atoms could potentially coordinate to metal surfaces, offering protection against corrosion.

Building Blocks for Polymers: The amine functionality could be used for polymerization reactions to create novel materials.

However, without any experimental evidence, these remain speculative areas for future investigation.

Identification of Remaining Challenges and Unexplored Avenues in this compound Research

The primary challenge in the research of this compound is its current obscurity. The entire field of its chemistry, from synthesis to application, remains an unexplored avenue. Key challenges and future research directions include:

Development of a Synthetic Route: Establishing an efficient and scalable synthesis is the first and most critical step.

Comprehensive Characterization: Thoroughly characterizing the compound to establish its fundamental physical and chemical properties.

Exploration of its Chemical Reactivity: Investigating how the compound behaves in various chemical reactions to understand its potential as a building block for more complex molecules.

Investigation of its Material Properties: Exploring its potential in the areas of organic electronics and materials science.

Biological Activity Screening: While the prompt excluded biological applications, a general screening for any interesting biological activities could open up further research paths.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.